Cas no 1547421-28-2 (2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol)

2-Azido-1-(3-methylthiophen-2-yl)ethan-1-ol is a versatile heterocyclic compound featuring an azido functional group and a hydroxyl-substituted thiophene moiety. Its structure enables applications in click chemistry, particularly in Huisgen cycloaddition reactions, due to the reactive azide group. The presence of the 3-methylthiophene scaffold enhances its utility in organic synthesis and pharmaceutical research, where thiophene derivatives are valued for their bioactivity. The hydroxyl group further allows for derivatization, making it a useful intermediate in the preparation of more complex molecules. This compound is particularly advantageous in medicinal chemistry and materials science, where precise functionalization and modular synthesis are required. Proper handling is essential due to the potential instability of the azide group.
2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol structure
1547421-28-2 structure
商品名:2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol
CAS番号:1547421-28-2
MF:C7H9N3OS
メガワット:183.230859518051
CID:5977375
PubChem ID:83092872

2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol
    • EN300-1146985
    • 1547421-28-2
    • AKOS021414205
    • インチ: 1S/C7H9N3OS/c1-5-2-3-12-7(5)6(11)4-9-10-8/h2-3,6,11H,4H2,1H3
    • InChIKey: XZFKZNKCHHJCRO-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(C)=C1C(CN=[N+]=[N-])O

計算された属性

  • せいみつぶんしりょう: 183.04663309g/mol
  • どういたいしつりょう: 183.04663309g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1146985-5.0g
2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol
1547421-28-2
5g
$3065.0 2023-06-09
Enamine
EN300-1146985-0.25g
2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol
1547421-28-2 95%
0.25g
$840.0 2023-10-25
Enamine
EN300-1146985-0.1g
2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol
1547421-28-2 95%
0.1g
$804.0 2023-10-25
Enamine
EN300-1146985-0.5g
2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol
1547421-28-2 95%
0.5g
$877.0 2023-10-25
Enamine
EN300-1146985-1g
2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol
1547421-28-2 95%
1g
$914.0 2023-10-25
Enamine
EN300-1146985-10g
2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol
1547421-28-2 95%
10g
$3929.0 2023-10-25
Enamine
EN300-1146985-0.05g
2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol
1547421-28-2 95%
0.05g
$768.0 2023-10-25
Enamine
EN300-1146985-2.5g
2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol
1547421-28-2 95%
2.5g
$1791.0 2023-10-25
Enamine
EN300-1146985-10.0g
2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol
1547421-28-2
10g
$4545.0 2023-06-09
Enamine
EN300-1146985-1.0g
2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol
1547421-28-2
1g
$1057.0 2023-06-09

2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol 関連文献

2-azido-1-(3-methylthiophen-2-yl)ethan-1-olに関する追加情報

Introduction to 2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol (CAS No. 1547421-28-2) and Its Emerging Applications in Chemical Biology

The compound 2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol, identified by its CAS number 1547421-28-2, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound, featuring a unique structural motif combining an azido group and a thiophene derivative, has garnered attention due to its versatile reactivity and potential applications in drug discovery, synthetic chemistry, and biomolecular interactions.

The azido functional group attached to the ethyl backbone of the molecule introduces a high degree of reactivity, making it an attractive intermediate for constructing more complex molecules through transition-metal-catalyzed coupling reactions such as the Stille coupling or Sonogashira coupling. Meanwhile, the 3-methylthiophen-2-yl moiety contributes to the compound's electronic properties and can serve as a scaffold for further derivatization, enabling the design of novel bioactive agents.

In recent years, there has been growing interest in thiophene-based compounds due to their prevalence in natural products and their demonstrated biological activity. For instance, derivatives of thiophene have shown promise as antimicrobial agents, anti-inflammatory drugs, and even in the treatment of neurological disorders. The incorporation of an azido group into such structures opens up new possibilities for modulating biological activity through post-synthetic modifications.

One of the most compelling aspects of 2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol is its utility as a building block for drug discovery. The azido group can be selectively transformed into other functional groups such as alcohols, amines, or carboxylic acids via azide chemistry, providing a versatile platform for generating libraries of compounds for high-throughput screening. This approach has been successfully employed in fragment-based drug design, where small molecules are incrementally modified to improve binding affinity to biological targets.

Recent studies have highlighted the importance of thiophene derivatives in medicinal chemistry. For example, researchers have demonstrated that certain thiophene-based compounds can interact with specific enzymes or receptors by mimicking natural substrates or allosteric modulators. The presence of an azido group in these molecules allows for further functionalization, enabling fine-tuning of their pharmacological properties. This has led to the development of novel therapeutics with improved efficacy and reduced side effects.

The reactivity of the azido group also makes 2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol a valuable tool in biosynthetic pathways. Azido compounds have been used to introduce unnatural amino acids into proteins via click chemistry, which has profound implications for protein engineering and molecular biology research. By incorporating this compound into synthetic pathways, researchers can explore new ways to manipulate protein structure and function, potentially leading to breakthroughs in biotechnology and medicine.

From a synthetic chemistry perspective, 2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol offers a unique opportunity to develop innovative methodologies for constructing complex organic molecules. The combination of the azido group's reactivity with the thiophene scaffold provides a rich ground for exploring new reaction pathways and catalytic systems. Such advancements are crucial for accelerating the discovery and development of novel pharmaceuticals.

In conclusion, 2-azido-1-(3-methylthiophen-2-yl)ethan-1-ol (CAS No. 1547421-28-2) is a multifaceted compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features make it an excellent candidate for drug discovery, synthetic chemistry innovations, and biomolecular engineering. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in shaping the future of medicine and biotechnology.

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